

Molecular weight and formula of 2-(Oxolan-3-ylmethoxy)oxane

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Compound of Interest

Compound Name: 2-(Oxolan-3-ylmethoxy)oxane

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An In-depth Technical Guide to 2-(Oxolan-3-ylmethoxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Oxolan-3-ylmethoxy)oxane**, a bicyclic ether with potential applications in various scientific fields. This document includes its molecular formula, weight, and a summary of its key physicochemical parameters. Detailed experimental protocols for its synthesis via Williamson ether synthesis, along with methods for its characterization, are presented. Furthermore, this guide explores the potential biological activities of this class of compounds, drawing parallels with structurally similar cyclic ethers. Methodologies for assessing potential antimicrobial and antioxidant properties are also detailed. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing foundational knowledge and practical guidance for the study of **2-(Oxolan-3-ylmethoxy)oxane** and related molecules.

Chemical and Physical Properties

2-(Oxolan-3-ylmethoxy)oxane, also known by its synonym Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran, is a chemical compound with the molecular formula C10H18O3.[1][2]



It possesses a molecular weight of approximately 186.25 g/mol .[1][2] The structure consists of a tetrahydrofuran (oxolan) ring linked via a methoxy group to a tetrahydropyran (oxane) ring.

Table 1: Physicochemical Data for 2-(Oxolan-3-ylmethoxy)oxane

Property	Value	Source
Molecular Formula	С10Н18О3	[1][2]
Molecular Weight	186.25 g/mol	[1][2]
IUPAC Name	2-(Oxolan-3-ylmethoxy)oxane	[1]
CAS Number	76742-53-5	[1]
Canonical SMILES	C1CCOC(C1)OCC2CCOC2	[1]
InChI Key	CHEXWZJKOMVFBQ- UHFFFAOYSA-N	[1]
Predicted XLogP3	1.2	[1]
Predicted Hydrogen Bond Donor Count	0	[1]
Predicted Hydrogen Bond Acceptor Count	3	[1]
Predicted Rotatable Bond Count	3	[1]

Synthesis and Characterization

A plausible and widely used method for the synthesis of ethers such as **2-(Oxolan-3-ylmethoxy)oxane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of **2-(Oxolan-3-ylmethoxy)oxane** from (oxolan-3-yl)methanol and 2-chlorooxane.



Materials:

- (Oxolan-3-yl)methanol
- 2-Chlorooxane
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

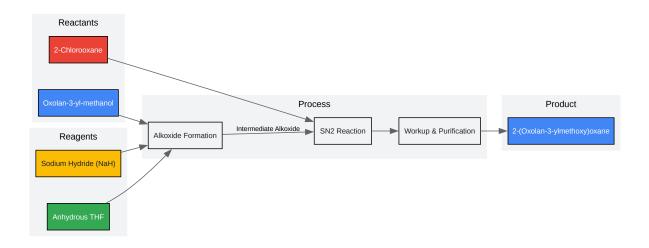
Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (oxolan-3-yl)methanol in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
- Re-cool the reaction mixture to 0 °C and add a solution of 2-chlorooxane (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).



- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Oxolan-3-ylmethoxy)oxane.

Logical Relationship for Williamson Ether Synthesis



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Caption: Logical workflow of the Williamson ether synthesis for **2-(Oxolan-3-ylmethoxy)oxane**.

Characterization

The synthesized compound should be characterized using standard analytical techniques.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. Protons adjacent to the oxygen atoms in both the oxolane and oxane rings will be deshielded and appear at a lower field (higher ppm).
- 13C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Carbons bonded to oxygen will resonate at a lower field.

Mass Spectrometry (MS):

• The mass spectrum, likely obtained via electrospray ionization (ESI) or gas chromatographymass spectrometry (GC-MS), should show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to the molecular weight. Common fragmentation patterns for cyclic ethers include the loss of alkyl radicals and ring-opening reactions.[3][4]

Potential Biological Activities and Screening Protocols

While specific biological activities of **2-(Oxolan-3-ylmethoxy)oxane** are not extensively documented, compounds containing oxolane and oxane moieties are known to exhibit a range of biological properties.

Potential Antimicrobial Activity

Many cyclic ether-containing natural products have demonstrated antimicrobial effects. The following protocol can be used for an initial screening of the antimicrobial properties of **2- (Oxolan-3-ylmethoxy)oxane**.

Experimental Protocol: Agar Disc-Diffusion Assay

- Prepare a sterile nutrient agar and pour it into sterile Petri dishes.
- Once the agar has solidified, inoculate the plates with a standardized suspension of the test microorganism (e.g., Escherichia coli for Gram-negative bacteria and Staphylococcus aureus for Gram-positive bacteria).





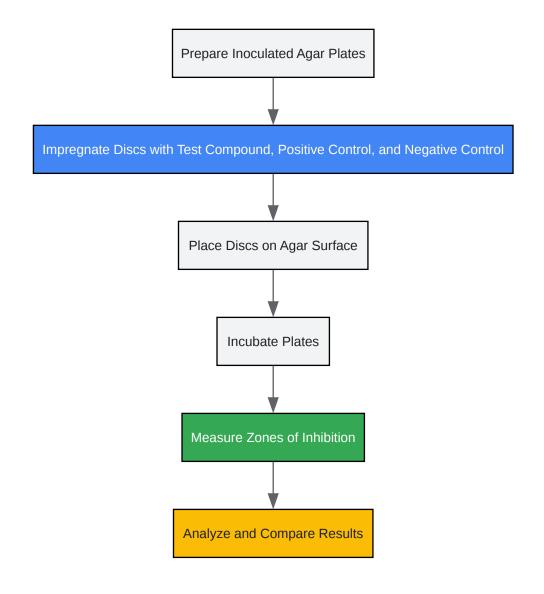


- Impregnate sterile paper discs with a known concentration of 2-(Oxolan-3-ylmethoxy)oxane dissolved in a suitable solvent (e.g., DMSO).
- Place the discs onto the surface of the inoculated agar plates.
- Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37

 °C for 24 hours).
- Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening





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Caption: Workflow for the agar disc-diffusion antimicrobial screening assay.

Potential Antioxidant Activity

Compounds with ether linkages have been investigated for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

 Prepare a stock solution of 2-(Oxolan-3-ylmethoxy)oxane in a suitable solvent (e.g., methanol).



- Prepare a series of dilutions of the stock solution.
- Prepare a solution of DPPH in the same solvent.
- In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
- Add the DPPH solution to each well.
- Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm)
 using a microplate reader.
- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion

This technical guide provides essential information on **2-(Oxolan-3-ylmethoxy)oxane** for researchers and professionals in the field of drug development and chemical research. The provided protocols for synthesis and biological screening offer a starting point for further investigation into the properties and potential applications of this and related bicyclic ether compounds. While specific experimental data for this molecule is limited, the methodologies outlined are based on well-established principles and can be readily adapted for its study. Further research is warranted to fully elucidate the biological and pharmacological profile of **2-(Oxolan-3-ylmethoxy)oxane**.

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